molecular formula C17H18N2O5 B11597234 4-methoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide

4-methoxy-N'-{[(2-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide

Cat. No.: B11597234
M. Wt: 330.33 g/mol
InChI Key: OVFHTWKRLNDDGE-UHFFFAOYSA-N
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Description

(Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE is an organic compound characterized by the presence of methoxyphenyl and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE typically involves the condensation of 4-methoxybenzaldehyde with 2-(2-methoxyphenoxy)acetic acid in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Quinones, oxidized derivatives.

    Reduction: Amines, alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a modulator of biological pathways.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. It has been studied for its anti-inflammatory and antioxidant properties, making it a candidate for the development of new drugs.

Industry

In the industrial sector, (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and modulating biological pathways. It can also interact with cellular receptors, leading to changes in cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • **2-Methoxy-5-((phenylamino)methyl)phenol
  • **2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

What sets (Z)-[AMINO(4-METHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHOXYPHENOXY)ACETATE apart from similar compounds is its unique combination of methoxyphenyl and methoxyphenoxy groups. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-methoxyphenoxy)acetate

InChI

InChI=1S/C17H18N2O5/c1-21-13-9-7-12(8-10-13)17(18)19-24-16(20)11-23-15-6-4-3-5-14(15)22-2/h3-10H,11H2,1-2H3,(H2,18,19)

InChI Key

OVFHTWKRLNDDGE-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=CC=C2OC)/N

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=CC=C2OC)N

Origin of Product

United States

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